1,3-Dithiane, 2-propylidene-

Catalog No.
S15247844
CAS No.
51102-63-7
M.F
C7H12S2
M. Wt
160.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dithiane, 2-propylidene-

CAS Number

51102-63-7

Product Name

1,3-Dithiane, 2-propylidene-

IUPAC Name

2-propylidene-1,3-dithiane

Molecular Formula

C7H12S2

Molecular Weight

160.3 g/mol

InChI

InChI=1S/C7H12S2/c1-2-4-7-8-5-3-6-9-7/h4H,2-3,5-6H2,1H3

InChI Key

PFDFXSQYTFOXHF-UHFFFAOYSA-N

Canonical SMILES

CCC=C1SCCCS1

1,3-Dithiane, 2-propylidene- is a sulfur-containing organic compound characterized by a six-membered ring structure that includes two sulfur atoms. This compound is notable for its unique properties and versatility in organic synthesis. The general formula for 1,3-dithianes is CnH2nS2C_nH_{2n}S_2, where the presence of sulfur atoms contributes to distinctive chemical reactivity and stability. The 2-propylidene substituent enhances its utility in various

  • Thioacetalization: This process involves the reaction of carbonyl compounds with dithiols to form thioacetals. In the presence of Lewis acids or Brønsted acids, 1,3-dithianes can be synthesized from aldehydes and ketones through thioacetalization reactions .
  • Nucleophilic Substitution: The compound can undergo nucleophilic attack at the sulfur atoms or the carbon skeleton. For instance, oxidation reactions can convert the dithiane to its corresponding sulfoxide or sulfone derivatives .
  • Alkylation Reactions: 2-lithio-1,3-dithianes derived from deprotonation are used in alkylation reactions with various electrophiles, demonstrating high yields and selectivity .

The synthesis of 1,3-dithiane derivatives can be achieved through several methods:

  • Thioacetalization: Carbonyl compounds react with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of acid catalysts to yield dithianes .
  • Radical Reactions: Dithianes can also be synthesized via radical addition reactions involving alkyl halides and dithiols under specific conditions .
  • Lithiation: Deprotonation of dithianes using strong bases like n-butyllithium allows for subsequent reactions with electrophiles to produce various derivatives .

1,3-Dithiane derivatives have significant applications in organic synthesis:

  • Building Blocks: They serve as important intermediates in the synthesis of complex natural products and pharmaceuticals due to their ability to form carbon-carbon bonds.
  • Protecting Groups: Dithianes are commonly used as protecting groups for carbonyl functionalities during synthetic transformations due to their stability under various reaction conditions .

Studies on the interactions involving 1,3-dithianes focus on their reactivity with nucleophiles and electrophiles. The presence of sulfur atoms allows for unique interactions that can stabilize carbanions or enhance nucleophilic attacks. Research has shown that dithianes can participate in radical chemistry and transition metal-catalyzed reactions, expanding their utility in synthetic organic chemistry .

Several compounds share structural similarities with 1,3-dithiane, particularly those containing sulfur atoms within cyclic frameworks. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
1,3-DithiolaneCyclic thioetherContains two sulfur atoms; used similarly as a protecting group.
ThioacetalsThioetherFormed from carbonyl compounds; used in similar protective roles.
DithioacetalsThioetherTypically more reactive than dithianes; used in various synthetic pathways.
2-Methylene-1,3-dithianeAlkene derivativeExhibits different reactivity patterns due to double bond presence.

The uniqueness of 1,3-dithiane, 2-propylidene- lies in its specific substituent configuration and enhanced stability compared to other dithiane derivatives. This configuration allows for selective reactions that may not occur with other similar compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

160.03804273 g/mol

Monoisotopic Mass

160.03804273 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

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